molecular formula C14H16O2S B12900709 4-[(Phenylsulfanyl)methyl]hexahydro-2H-cyclopenta[b]furan-2-one CAS No. 62639-70-7

4-[(Phenylsulfanyl)methyl]hexahydro-2H-cyclopenta[b]furan-2-one

Katalognummer: B12900709
CAS-Nummer: 62639-70-7
Molekulargewicht: 248.34 g/mol
InChI-Schlüssel: PJTSLQBCGFRQFC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-((Phenylthio)methyl)hexahydro-2H-cyclopenta[b]furan-2-one is a complex organic compound characterized by its unique structure, which includes a phenylthio group attached to a hexahydro-2H-cyclopenta[b]furan-2-one core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Phenylthio)methyl)hexahydro-2H-cyclopenta[b]furan-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of cyclopentadiene with dichloroacetyl chloride to form an intermediate, which is then subjected to a series of reactions including cycloaddition and Baeyer-Villiger oxidation

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also optimized to reduce costs and improve efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

4-((Phenylthio)methyl)hexahydro-2H-cyclopenta[b]furan-2-one undergoes various types of chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the furan ring can be reduced to form alcohols.

    Substitution: The phenylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-((Phenylthio)methyl)hexahydro-2H-cyclopenta[b]furan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Wirkmechanismus

The mechanism of action of 4-((Phenylthio)methyl)hexahydro-2H-cyclopenta[b]furan-2-one involves its interaction with various molecular targets. The phenylthio group can interact with thiol-containing enzymes, potentially inhibiting their activity. The compound’s unique structure allows it to fit into specific binding sites, affecting the function of proteins and other biomolecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-((Phenylthio)methyl)hexahydro-2H-cyclopenta[b]furan-2-one is unique due to the presence of the phenylthio group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the development of new drugs and materials.

Eigenschaften

CAS-Nummer

62639-70-7

Molekularformel

C14H16O2S

Molekulargewicht

248.34 g/mol

IUPAC-Name

4-(phenylsulfanylmethyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one

InChI

InChI=1S/C14H16O2S/c15-14-8-12-10(6-7-13(12)16-14)9-17-11-4-2-1-3-5-11/h1-5,10,12-13H,6-9H2

InChI-Schlüssel

PJTSLQBCGFRQFC-UHFFFAOYSA-N

Kanonische SMILES

C1CC2C(C1CSC3=CC=CC=C3)CC(=O)O2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.